Lipophilicity-Driven Permeability Differentiation Against the 2,6-Difluoro Analog
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 2.1) compared to its closest available analog, 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (XLogP3-AA = 1.9) [1]. This difference is driven by the replacement of the 2-ethoxy group with a 2,6-difluoro substitution. Higher lipophilicity can positively correlate with enhanced passive membrane permeability, a key parameter in cellular assay performance [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide: 1.9 |
| Quantified Difference | Δ = 0.2 log units |
| Conditions | Computed property using XLogP3 3.0 algorithm in PubChem [1]. |
Why This Matters
A higher logP value can translate to better passive cellular uptake, which is a critical selection criterion for intracellular target engagement in whole-cell assays.
- [1] PubChem. Computed Properties for 2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide and 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide. PubChem CIDs 71807821. View Source
- [2] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3-26. View Source
